Lipophilicity (XLogP3) Advantage Over Unsubstituted Phenylsulfonyl Analog
The target compound exhibits a computed XLogP3 of 3.5, compared to 2.4 for the unsubstituted phenylsulfonyl analog (1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, a difference of +1.1 log units. This is directly attributable to the 4-trifluoromethoxy group [1][2]. The higher lipophilicity positions the compound more favorably within the range generally associated with CNS penetration (typically XLogP 2-5), and is comparable to the clinically validated SSRI fluoxetine (XLogP ~4.0).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | (1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene; XLogP3 = 2.4 |
| Quantified Difference | Δ(XLogP3) = +1.1 (Target more lipophilic by ~12.6-fold in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This 1.1 log unit difference predicts significantly altered membrane permeability and blood-brain barrier partitioning, directly affecting the compound's suitability for CNS-targeted screening cascades where the phenyl analog would be expected to show lower passive permeability.
- [1] PubChem. Compound Summary: 8-[4-(Trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene, CID 90627378. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1705100-04-4. View Source
- [2] PubChem. Compound Summary: 8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, CID 73168816. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1797892-75-1. View Source
